molecular formula C13H10O B8538185 3-(2-Naphthyl)-2-propyn-1-ol

3-(2-Naphthyl)-2-propyn-1-ol

Cat. No.: B8538185
M. Wt: 182.22 g/mol
InChI Key: DCCUNVXSMKCOMO-UHFFFAOYSA-N
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Description

3-(2-Naphthyl)-2-propyn-1-ol is a useful research compound. Its molecular formula is C13H10O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

3-naphthalen-2-ylprop-2-yn-1-ol

InChI

InChI=1S/C13H10O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10,14H,9H2

InChI Key

DCCUNVXSMKCOMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C#CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Bis(triphenylphosphine)palladium (II) chloride (0.18 g, 0.26 mmol, 0.18 mol %) was added to a stirred solution of propargyl alcohol (8.43 mL, 144.8 mmol, 1 eq.), 2-iodonapthalene (36 g, 142 mmol), triethylamine (39.6 mL, 284 mmol, 2 eq.) and copper iodide (0.09 g, 0.49 mmol, 0.3 mol %) in tetrahydrofuran (750 ml). The mixture was stirred at 35° C. for 12 h under nitrogen atmosphere. The mixture was then filtered through a bed of celite and the filtrate was washed with ethyl acetate (200 ml). The filtrate was then concentrated in vacuo. Purification by silica gel chromatography using 1:6 ethyl acetate/petrol as the eluting solvent afforded the desired compound (2.85 g, 11%) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 4.54 (2H, s, CH2), 7.45-7.49 (3H, m, ArH), 7.75-7.81 (3H, m, ArH), 7.95 (1H, s, ArH).
Quantity
8.43 mL
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
39.6 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Bis(triphenylphosphine)palladium (II) chloride
Quantity
0.18 g
Type
catalyst
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Yield
11%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromonaphthalene (19.83 g), CuI (1.59 g), 2-propyn-1-ol (10 ml) and dichlorobis(triphenylphosphine)palladium (II) (2.00 g) in triethylamine (300 ml) was stirred under argon atmosphere at 50° C. for 72 hours. The catalyst was filtered off and the filtrate was concentrated in vacuo. The residue was extracted with ethyl acetate and the extract was washed with water and brine, dried over Na2SO4and concentrated in vacuo. The residue was chromatographed on silica gel (hexane:ethyl acetate=5:2) followed by recrystallization from hexane-ethyl acetate to give the titled compound (14.92 g) as a colorless powder.
Quantity
19.83 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
1.59 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

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